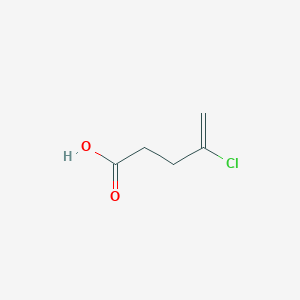
4-氯-4-戊烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4-pentenoic acid is a derivative of pentenoic acid . Pentenoic acid is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond .
Molecular Structure Analysis
The molecular formula of 4-Pentenoic acid is C5H8O2 . The structure of 4-Pentenoic acid is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The degradation of L-2-amino-4-chloro-4-pentenoic acid (L-ACP) was determined by gas chromatography–mass spectrometry (GC-MS) analysis .Physical and Chemical Properties Analysis
The enthalpy of formation of liquid 4-pentenoic acid was determined by combustion calorimetry. The vapor pressure and enthalpy of vaporization of the compound were measured by the transfer method over the temperature range 289–324 K . The density of 4-pentenoic acid is approximately 0.975 at 25 °C; it has a melting point of around -23 °C and a boiling point of about 83 °C at 12 torr, 188 °C .科学研究应用
氯内酯化
- Zhu 等人 (2011) 探讨了烯酸(包括 4-戊烯酸)的有效氯内酯化,使用 (二乙酰氧基碘)苯和氯化锂,生成氯内酯 (Zhu、Li、Tong 和 Zhang,2011)。
- Whitehead 等人 (2010) 开发了一种有机催化的对映选择性氯内酯化反应,展示了从各种 4-戊烯酸合成氯内酯 (Whitehead、Yousefi、Jaganathan 和 Borhan,2010)。
代谢和作用机制
- Williamson 等人 (1970) 研究了 4-戊烯酸在分离灌流大鼠肝脏中的代谢和作用机制,注意到了它对糖异生和脂肪酸氧化的影响 (Williamson、Rostand 和 Peterson,1970)。
- Fukami 和 Williamson (1971) 研究了 4-戊烯酸对大鼠肝线粒体底物氧化和辅酶 A 分布的影响,强调了它在抑制脂肪酸氧化中的作用 (Fukami 和 Williamson,1971)。
光谱研究
- Moreno 等人 (1960) 对 2-氨基-4-氯-4-戊烯酸及其配合物进行了红外吸收研究,深入了解了这些化合物的键结构和共振 (Moreno、Dittmer 和 Quagliano,1960)。
合成和化学反应
- Zhou 和 He (2010) 提出了一种戊烯酸(包括 4-戊烯酸)的催化磷酰氧基内酯化方法,为磷酰氧基内酯的合成提供了进展 (Zhou 和 He,2010)。
- Caturla、Nájera 和 Varea (1999) 讨论了 (E)-5-甲苯磺酰基-4-戊烯酸的锂化及其与羰基化合物的反应,为有机合成领域做出了贡献 (Caturla、Nájera 和 Varea,1999)。
热力学性质
- Emel’yanenko 等人 (2008) 研究了 4-戊烯酸的热力学性质,包括形成焓和汽化焓,这对于了解其物理特性至关重要 (Emel’yanenko、Verevkin、Burakova、Roganov 和 Georgieva,2008)。
在材料科学中的应用
- Zhou、Liu 和 He (2022) 探索了使用 4-戊烯酸改性聚羧酸增强传统玻璃离子水门汀的机械性能,展示了其在改善建筑材料中的效用 (Zhou、Liu 和 He,2022)。
作用机制
Target of Action
The primary target of 4-Chloro-4-pentenoic acid is alanine racemase , an enzyme crucial to bacterial cell wall synthesis . This enzyme is unique to bacteria, providing D-alanine essential for the synthesis of the peptidoglycan layer of the bacterial cell wall .
Mode of Action
4-Chloro-4-pentenoic acid acts as a mechanism-based inactivator of alanine racemase . The compound is processed by the enzyme as if it were a potential substrate. It leads to a diversion from the normal course of the reaction, resulting in the inactivation of the enzyme . The mechanism of inhibition involves enzyme-catalyzed halide elimination to form an allenic intermediate that partitions between reversible and irreversible covalent adducts .
Biochemical Pathways
The compound affects the aminoacyl-tRNA biosynthesis pathway, specifically the conversion of L-2-amino-4-chloro-4-pentenoic acid to 2-keto-4-pentenoic acid, ammonia, and chloride ion . This reaction is catalyzed by a dehalogenating enzyme obtained from the cells of Proteus mirabilis IFO 3849 .
Result of Action
The action of 4-Chloro-4-pentenoic acid results in the irreversible inactivation of alanine racemase, leading to a lethal event for the bacteria . This efficient inactivation disrupts the bacterial cell wall synthesis, thereby exerting its antibacterial effect .
Action Environment
The action of 4-Chloro-4-pentenoic acid can be influenced by various environmental factors. For instance, the presence of other bacteria that can metabolize the compound could potentially affect its efficacy
安全和危害
生化分析
Biochemical Properties
It is known that pentenoic acids, from which 4-Chloro-4-pentenoic acid is derived, are technically mono-unsaturated fatty acids . This suggests that 4-Chloro-4-pentenoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner as other unsaturated fatty acids.
Cellular Effects
It has been suggested that 4-Chloro-4-pentenoic acid may have antibacterial activity against a considerable number of bacterial species . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may be involved in the dehalogenation and deamination of L-2-Amino-4-chloro-4-pentenoic acid . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that Proteus mirabilis could grow on L-2-Amino-4-chloro-4-pentenoic acid , suggesting that the effects of 4-Chloro-4-pentenoic acid may change over time in laboratory settings.
Metabolic Pathways
It is known that it is an endogenous metabolite , suggesting that it may interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
属性
IUPAC Name |
4-chloropent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQXGZWETVCGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of L-2-amino-4-chloro-4-pentenoic acid (L-ACP) and how does it affect bacteria?
A: L-ACP acts as a mechanism-based inactivator of the bacterial enzyme L-methionine γ-lyase []. This enzyme plays a crucial role in bacterial metabolism. L-ACP irreversibly binds to the enzyme, leading to its inactivation. The inactivation process involves the enzymatic removal of chloride from L-ACP, forming a reactive allene intermediate. This reactive intermediate then interacts with a cysteine residue at the enzyme's active site, forming a covalent bond and permanently disabling the enzyme [].
Q2: Are there any known cases of bacterial resistance to L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?
A: While the research provided doesn't explicitly discuss resistance mechanisms, it does indicate that L-ACP effectively inhibits the growth of a wide range of bacterial strains in minimal media []. Further research is needed to determine if bacteria can develop resistance to L-ACP and what mechanisms might be involved.
Q3: What is the origin of L-2-amino-4-chloro-4-pentenoic acid (L-ACP)?
A: L-ACP was first discovered and isolated from the mushroom Amanita pseudoporphyria Hongo []. This discovery marked L-ACP as a novel natural amino acid with potential applications as an antibacterial agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

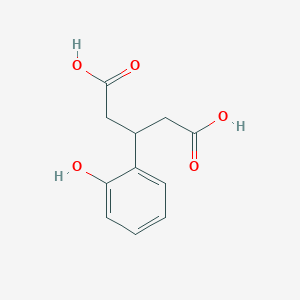
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)



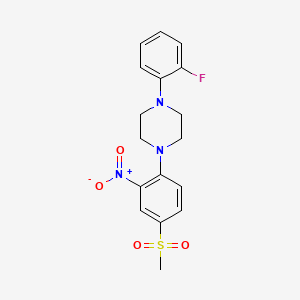
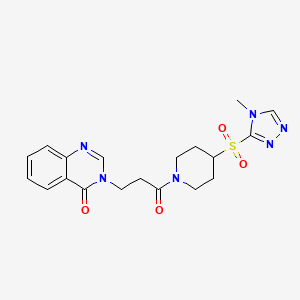
![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)
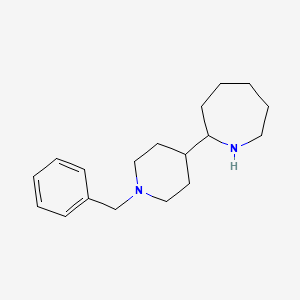
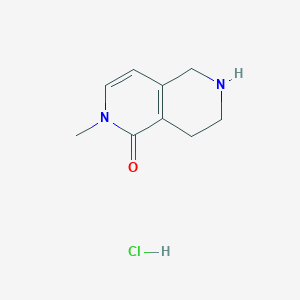
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)

